B1578069 Beta-defensin 36

Beta-defensin 36

Cat. No.: B1578069
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-defensin 36 is a member of the beta-defensin family of host defense peptides, which are small, cationic peptides characterized by a conserved framework of three intramolecular disulfide bonds that stabilize their three anti-parallel β-sheet structure . These peptides are a crucial component of the innate immune system, serving as a first line of defense at epithelial surfaces . As a beta-defensin, this peptide is predicted to be involved in defense responses to bacteria and the innate immune response . Research on beta-defensins reveals multifaceted roles that extend beyond direct antimicrobial activity. They function as immunomodulators, capable of chemoattracting immune cells like immature dendritic cells and memory T cells, thereby bridging innate and adaptive immunity . Their primary mechanism of action involves electrostatic interactions between the positively charged peptide and negatively charged microbial membranes, which can lead to membrane disruption and cell death . Some beta-defensins, such as BD-3, can also bind to lipid II, thereby inhibiting bacterial cell wall synthesis . This compound has been identified in several model organisms. In mice, it is encoded by the Defb36 gene , while its ortholog in humans is Defensin Beta 123 (DEFB123) . A homologous protein in rats is located in the extracellular region and is involved in the defense response to bacteria . Studies on the human beta-defensin DEFB136, which may be related, show it is preferentially expressed in the male reproductive tract and exhibits broad-spectrum antimicrobial activity against pathogens like Escherichia coli , Staphylococcus aureus , and Candida albicans . It is also present on mucosal surfaces of the respiratory and gastrointestinal tracts and the skin . The beta-defensin gene cluster on chromosome 8p23.1, where many beta-defensins are located, has potential clinical relevance for innate immunity, inflammation, and cancer . This makes this compound a protein of significant interest for research in immunology, infectious disease, and reproductive biology. This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antibacterial

sequence

QKCWNLHGKCRHRCSRKESVYVYCTNGKMCCVKPKYQPKPKPWMF

Origin of Product

United States

Molecular and Genomic Aspects of Human Beta Defensin 1 Defb1

Genomic Organization and Gene Structure of DEFB1

The human beta-defensin 1 (DEFB1) gene is characterized by a seemingly simple structure that belies its complex role in the innate immune system. The gene spans approximately 7,488 base pairs and consists of two exons separated by a large intron of about 6,962 base pairs. atlasgeneticsoncology.org This genomic organization is a hallmark of many beta-defensin genes.

Unlike many other beta-defensins where the pro-peptide segment is located in the second exon, the entire coding sequence for the mature DEFB1 peptide is contained within the first exon. atlasgeneticsoncology.org The pre-propeptide coding sequence is distributed between the two exons, with the signal peptide being encoded by a 60-base pair segment. atlasgeneticsoncology.org The mature peptide's coding sequence is 144 base pairs long. atlasgeneticsoncology.org

The DEFB1 gene is considered a single-copy gene, and to date, no pseudogenes have been reported. atlasgeneticsoncology.org However, rare instances of duplicons in some individuals have been noted. atlasgeneticsoncology.org The transcript produced from the DEFB1 gene is 207 nucleotides in length. atlasgeneticsoncology.org Current data suggests that no transcriptional variants are produced through alternative splicing. atlasgeneticsoncology.org

Table 1: Genomic Features of the Human DEFB1 Gene

FeatureDescriptionReference
Total Length7,488 base pairs atlasgeneticsoncology.org
Number of Exons2 atlasgeneticsoncology.org
Number of Introns1 atlasgeneticsoncology.org
Intron LengthApproximately 6,962 base pairs atlasgeneticsoncology.org
Transcript Length207 nucleotides atlasgeneticsoncology.org
Mature Peptide Coding Sequence LocationExon 1 atlasgeneticsoncology.org

Chromosomal Localization and Gene Clusters of Beta-Defensins

The DEFB1 gene is located on the short arm of human chromosome 8, specifically in the 8p23.1 region. genecards.orgwikipedia.orgnih.gov This chromosomal region is notable for hosting a significant cluster of defensin (B1577277) genes, including both alpha- and beta-defensins. nih.govnih.gov The close proximity of these genes suggests a shared evolutionary origin through gene duplication events. wikipedia.org

The beta-defensin gene cluster on chromosome 8p23.1 is highly polymorphic in the human population, particularly in terms of DNA copy number. nih.gov This copy number variation (CNV) can range from 2 to 12 copies per diploid genome and has been linked to susceptibility to certain inflammatory diseases. nih.govresearchgate.net The defensin cluster in this region is complex, with alpha- and beta-defensin clusters showing independent variation in their copy numbers. nih.gov

In addition to the major cluster on chromosome 8, other beta-defensin gene clusters have been identified on different human chromosomes, including chromosomes 6p12 and 20. pnas.orgnih.gov This distribution across multiple chromosomes indicates a complex evolutionary history involving translocation events. The gene order within these clusters is often conserved between species, highlighting their functional importance. nih.govresearchgate.net

Table 2: Chromosomal Localization of Human Beta-Defensin Gene Clusters

ChromosomeRegionNotable GenesReference
88p23.1DEFB1, DEFB4 (HBD-2), DEFB103 (HBD-3), DEFB104 (HBD-4) genecards.orgnih.govplos.org
66p12DEFB10 pnas.orgnih.gov
2020q11.1, 20p13DEFB15-29 nih.gov

Comparative Genomics and Evolutionary Conservation of Beta-Defensin Genes

Beta-defensin genes are found across a wide range of vertebrate species, including mammals, birds, reptiles, and fish, indicating their ancient evolutionary origins. wikipedia.org Comparative genomic studies have revealed that vertebrate defensins likely evolved from a common ancestral gene, a primordial β-defensin. nih.govosti.gov The defensin family is evolutionarily well-conserved, with similar peptide precursors and clustering patterns observed across different vertebrate lineages. jabg.org

The organization of beta-defensin gene clusters is consistent with a model of multiple rounds of gene duplication and divergence under positive selection. nih.gov This evolutionary pressure has led to a diverse array of beta-defensin genes with specialized functions. For instance, the expansion of the beta-defensin gene family is thought to be driven by the need to combat a wide variety of pathogens. physiology.org

Transcriptional Variants and Post-Translational Modifications of Beta-Defensin 1 Precursors

Currently, there is no evidence to suggest that the DEFB1 gene produces transcriptional variants through alternative splicing. atlasgeneticsoncology.org The primary transcript is processed to produce a single prepropeptide.

Following translation, the human beta-defensin 1 prepropeptide, which is 68 amino acids in length, undergoes several post-translational modifications to become a mature, active peptide. atlasgeneticsoncology.org The initial prepropeptide is cleaved to remove the signal peptide, resulting in a pro-peptide. Further proteolytic cleavage removes the pro-peptide segment to yield the mature defensin.

Several amino-terminal processed forms of hBD-1 have been identified in urine, suggesting that the mature peptide can be further modified. atlasgeneticsoncology.org These modifications may be carried out by enzymes such as chymotrypsin or matrix metalloproteinase 7 (matrilysin), and result in peptides with varying microbicidal potencies. atlasgeneticsoncology.org The specific functions and tissue origins of these different processed forms are still under investigation. atlasgeneticsoncology.org

The mature hBD-1 peptide contains three disulfide bridges, a hallmark of the beta-defensin family. atlasgeneticsoncology.org These bonds, formed between specific cysteine residues (Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6), are crucial for the three-dimensional structure and stability of the peptide, which in turn are essential for its biological activity. atlasgeneticsoncology.org

Expression and Regulation of Human Beta Defensin 1 Defb1

Constitutive Expression Patterns in Tissues and Epithelial Surfaces

DEFB1 is primarily known for its constitutive expression, meaning it is continuously produced in various tissues without the need for an external stimulus. mdpi.commdpi.com This constant presence ensures a ready defense mechanism at mucosal surfaces.

Expression in Urogenital Tract

The urogenital tract exhibits high levels of DEFB1 expression. In the female reproductive system, DEFB1 mRNA is found in the epithelial layers of the vagina, ectocervix, endocervix, uterus, and fallopian tubes. scispace.comnih.gov The peptide is also present in the endometrium, with prominent expression in the glandular and luminal epithelium, suggesting it is a key component of the secretions that protect the endometrial surface. nih.gov In the male reproductive system, DEFB1 is expressed in the prostate, testes, and sperm, where it is thought to provide protection against infections. nih.gov

The urinary system is another site of significant DEFB1 expression. High concentrations of DEFB1 mRNA are detected in the epithelial layers of the loops of Henle, distal tubules, and collecting ducts of the kidney. scispace.comnih.govsinobiological.com The peptide is secreted into the urine, contributing to the antimicrobial properties of this fluid. scispace.complos.org DEFB1 mRNA and protein are also detectable in the bladder and ureter urothelium. nih.govplos.org

Expression in Respiratory Tract and Lung

The respiratory tract is a major site of DEFB1 expression, where it is constitutively produced by the airway epithelia. sinobiological.complos.orgnih.gov This expression is crucial for the innate defense of the lungs against inhaled microorganisms. asm.org The peptide has been identified in the airway surface fluid of healthy individuals. sinobiological.com While generally considered constitutive, some studies suggest that DEFB1 expression can be increased in inflammatory lung conditions like Chronic Obstructive Pulmonary Disease (COPD). plos.orgnih.gov

Expression in Gastrointestinal Tract and Oral Cavity

DEFB1 is expressed throughout the gastrointestinal tract, including the stomach, small intestine, and colon. aai.orgmdpi.com In the colon, DEFB1 mRNA is present at high levels. mdpi.com The peptide is found in the epithelial cells of the normal human colon and small intestine. aai.orgplos.org Within the oral cavity, DEFB1 is constitutively expressed by epithelial cells and is present in saliva, contributing to the innate defenses of the mouth. frontiersin.orgasm.orgnih.gov Its expression has been noted in the gingival epithelium, buccal epithelium, and salivary glands. nih.govfrontiersin.org

Expression in Skin and Other Tissues

In the skin, DEFB1 is consistently expressed in keratinocytes of the epidermis, sweat glands, and sebaceous glands. researchgate.netnih.gov The peptide is localized to the outer layers of the skin, providing a chemical barrier against cutaneous pathogens. nih.gov Beyond the major epithelial surfaces, DEFB1 expression has also been detected in various other tissues, including the pancreas, mammary gland, cornea, and astrocytes in the brain. atlasgeneticsoncology.orgresearchgate.netproteinatlas.orgmdpi.com

Inducible Expression of Beta-Defensins in Response to Stimuli

While DEFB1 is primarily known for its constitutive expression, several studies have shown that its levels can be modulated by various stimuli. plos.org For instance, inflammation can lead to an increase in DEFB1 expression in some tissues. aai.org In kidney cell lines, stimulation with inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as bacterial lipopolysaccharide (LPS), resulted in a slight increase in DEFB1 transcription levels. nih.gov Similarly, in uterine epithelial cells, DEFB1 expression can be induced by Toll-like receptor 3 (TLR3) agonists. plos.org Viral infections have also been shown to regulate DEFB1 expression. mdpi.com For example, infection with influenza A virus can lead to a downregulation of DEFB1 gene expression in human bronchial epithelial cells. mdpi.com Conversely, infection with Herpes Simplex Virus-1 has been shown to increase DEFB1 promoter activity. mdpi.com The protozoan parasite Cryptosporidium parvum has been found to suppress DEFB1 production in intestinal epithelial cells as a mechanism to evade the host's immune response. nih.gov

Transcriptional Regulation Pathways

The regulation of DEFB1 gene expression is complex and involves several transcriptional pathways. The hypoxia-inducible factor-1 alpha (HIF-1α) has been identified as a critical factor for the constitutive expression of DEFB1, particularly in the intestinal mucosa. nih.govresearchgate.net HIF-1α binds to a hypoxia response element in the DEFB1 promoter. nih.gov There is a strong correlation between the expression of DEFB1 and the canonical HIF-1α target gene GLUT1 in human intestinal samples, further supporting the role of HIF-1α in regulating basal DEFB1 levels. nih.govresearchgate.net

Epigenetic mechanisms, such as histone modification, also play a significant role in controlling DEFB1 expression. Histone deacetylases (HDACs), specifically HDAC1, have been shown to regulate the constitutive expression of DEFB1 in lung epithelial cells. plos.org Inhibition of class I HDACs leads to an increase in DEFB1 gene expression. plos.org

Furthermore, several transcription factors are involved in the inducible expression of DEFB1. The promoter region of the DEFB1 gene contains consensus binding sites for transcription factors such as NF-κB and NF-IL6, which are known to be involved in inflammatory and immune responses. nih.govasm.org In response to viral infections, transcription factors like Interferon Regulatory Factor 7 (IRF-7) and PU.1 have been shown to increase the activation of the DEFB1 promoter, while IRF-5 decreases its activity. mdpi.com The JAK/STAT signaling pathway, specifically through STAT3, has also been implicated in the regulation of DEFB1 expression in the context of influenza virus infection. mdpi.com

Involvement of Toll-like Receptors (TLRs)

The expression of β-defensins is significantly influenced by the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com TLRs are pattern recognition receptors (PRRs) that identify pathogen-associated molecular patterns (PAMPs). mdpi.com For instance, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is recognized by TLR4. oup.com This recognition triggers a signaling cascade that can lead to the modulation of β-defensin expression. oup.com

In the context of DEFB1, its regulation by TLRs appears to be complex and can be tissue-specific. While some studies suggest that DEFB1 expression is not upregulated by LPS in certain tissues like the airways, others indicate that TLR signaling can influence its expression. sinobiological.com For example, in bovine mammary epithelial cells, the interaction of pathogens with TLRs leads to the activation of NF-κB and subsequent production of immune mediators. mdpi.com Specifically, stimulation of bovine umbilical vein endothelial cells with bacteria leads to the autocrine production of tumor necrosis factor-α (TNF-α), which in turn regulates the expression of DEFB1. physiology.org Furthermore, studies in children with bronchial asthma have shown a significant increase in the expression of TLR2, TLR4, and TLR9 genes, which was studied in conjunction with DEFB1 polymorphisms. rsmu.pressrsmu.press This suggests a potential interplay between TLR activation and DEFB1 regulation in inflammatory conditions of the respiratory tract.

It's also noteworthy that some pathogens may have evolved mechanisms to evade this host defense. For instance, uropathogenic Escherichia coli (UPEC) has been shown to significantly decrease bladder Defb1 mRNA levels, suggesting a strategy to subvert the host innate immune response. plos.org

Role of Nuclear Factor-kappa B (NF-κB) Signaling

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that play a pivotal role in regulating immune and inflammatory responses. mdpi.comwikipedia.org The NF-κB signaling pathway is a key regulator of the expression of many genes involved in immunity, including β-defensins. mdpi.com In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. cellsignal.com Upon stimulation by various signals, such as those from TLRs or inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. cellsignal.com This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription. wikipedia.orgcellsignal.com

The regulation of DEFB1 expression is also linked to the NF-κB pathway. researchgate.net Studies have shown that the promoter region of DEFB1 contains a putative binding site for NF-κB. oup.com Overexpression of DEFB1 in influenza A virus-infected human bronchial epithelial cells led to increased NF-κB expression. researchgate.net Furthermore, blocking NF-κB activation has been shown to inhibit the induced expression of other β-defensins like hBD-2, highlighting the pathway's importance. aai.org In bovine mammary glands, there is a notable amount of active NF-κB factors, primarily p50 homodimers, which contribute to the constitutive expression of β-defensins. mdpi.com Upon stimulation, there is a recruitment of NF-κB-p65, altering the balance to heterodimers (NF-κB-p65, -p50) on the promoter. mdpi.com

Interestingly, some pathogens can manipulate this pathway. For example, Staphylococcus aureus can deactivate the TLR4/MyD88/NF-κB axis, which may explain its ability to establish chronic infections. mdpi.com

Influence of Inflammatory Mediators (e.g., Cytokines, LPS)

The expression of DEFB1 is modulated by a variety of inflammatory mediators, including cytokines and bacterial products like lipopolysaccharide (LPS). spandidos-publications.com While DEFB1 is often described as constitutively expressed, its levels can be altered in response to inflammatory stimuli. mdpi.comspandidos-publications.com

Cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) are potent inducers of other β-defensins like hBD-2, but their effect on DEFB1 is less straightforward. aai.orgresearchgate.net Some studies report that IL-1β does not stimulate DEFB1 expression in primary airway epithelia cultures. sinobiological.com However, other research indicates that pro-inflammatory cytokines can influence DEFB1 expression in certain contexts. dovepress.com For example, in monocytes and macrophages, DEFB1 expression increases after activation with interferon-γ (IFN-γ) and/or LPS. sinobiological.com

LPS, a major component of Gram-negative bacteria, has been shown to have varied effects on DEFB1 expression depending on the tissue and species. In rats, LPS-induced epididymitis did not affect the expression of rat β-defensin 1 (Defb1). oup.com In contrast, in porcine epithelial rests of Malassez, LPS stimulation did not cause an obvious alteration of BD-1 expression, while it upregulated inflammatory cytokines. nih.gov However, in human dental pulp stem cells, LPS induces an inflammatory response that can be modulated by synthetic peptides derived from hBD-1. nih.gov

Table 1: Effect of Inflammatory Mediators on DEFB1 Expression

Mediator Cell/Tissue Type Effect on DEFB1 Expression Reference
Interferon-γ (IFN-γ) Monocytes, Macrophages Increased sinobiological.com
Lipopolysaccharide (LPS) Monocytes, Macrophages Increased sinobiological.com
Lipopolysaccharide (LPS) Rat Epididymis No effect oup.com
Lipopolysaccharide (LPS) Porcine Epithelial Rests of Malassez No obvious alteration nih.gov

Developmental and Species-Specific Expression Profiles

The expression of DEFB1 exhibits both developmental and species-specific patterns. It is expressed in various epithelial tissues across different species, highlighting its fundamental role in innate immunity. ontosight.ai In humans, DEFB1 is found in the respiratory tract, kidneys, urogenital tract, oral cavity, and skin. aai.org

Developmentally, DEFB1 expression has been noted in the developing embryo, suggesting a potential role beyond antimicrobial defense. physiology.org In the context of the reproductive system, its expression is influenced by developmental stages such as sexual maturation. physiology.org For instance, in pregnant women, high concentrations of hBD-1 are found in the female reproductive tract. atlasgeneticsoncology.org Furthermore, DEFB1 is expressed in breast tissue during lactation and is present in breast milk, potentially contributing to the neonatal host defense. sinobiological.com

Species-specific differences in β-defensin regulation may reflect adaptations to the specific microenvironments in which they function. aai.org For example, the bovine β-defensin gene family is the largest compared to other mammals, with genes distributed across four chromosomes. mdpi.com The mouse ortholog of DEFB1, Defb1, is expressed in various tissues, including the airways, and similar to the human gene, its expression is not upregulated by LPS in this tissue. sinobiological.com However, the antimicrobial activity of both human and mouse defensin-1 (B1577183) is salt-sensitive. sinobiological.com

Systemic Factors Influencing Beta-Defensin 1 Expression

The expression of DEFB1 is not only regulated by local inflammatory signals but is also influenced by various systemic factors, including hormones and nutritional status. nih.govresearchgate.net

Hormonal Regulation

Hormones play a significant role in modulating the expression of defensins, particularly in the reproductive tract. oup.com The immune responses in the female reproductive tract are heavily influenced by the hypothalamic-pituitary-ovarian axis, with defensin (B1577277) levels varying with the menstrual cycle. oup.com For instance, 17β-estradiol (E2) has been shown to upregulate the expression of DEFB1 in bovine ex vivo experiments. mdpi.com

In the male reproductive system, androgens are known to be important for sperm maturation and may also regulate defensin expression. physiology.org The expression of defensins in the male reproductive tract varies with androgen levels. oup.com

Influence of Micronutrients and Metabolites

Recent studies have highlighted the impact of micronutrients and metabolites on the expression of DEFB1. mdpi.com This suggests that diet and metabolic state can influence innate immune function.

Several vitamins have been shown to modulate DEFB1 expression. Vitamin C (ascorbic acid) can induce DEFB1 transcription in normal keratinocytes. mdpi.com Supplementation with the prolyl-hydroxylase cofactor ascorbate (B8700270) has been shown to reduce DEFB1 expression, which is consistent with a model where basal levels of hypoxia-inducible factor-1α (HIF-1α) saturate the DEFB1 promoter. researchgate.net The active form of vitamin D, 1,25-dihydroxyvitamin D3, is also known to regulate gene expression and has been linked to inflammatory processes and the control of microbiota. nih.gov

Certain amino acids have also been found to upregulate DEFB1 expression. In human colon cells, arginine and isoleucine were shown to increase DEFB1 transcription. mdpi.comnih.gov Bovine serum albumin (BSA) also increased both the transcription and secretion of hBD-1, an effect that was associated with the overexpression of c-myc, suggesting a non-inflammatory regulatory pathway. mdpi.comnih.gov Additionally, polyunsaturated fatty acids (PUFAs) are known to bind to peroxisome proliferator-activated receptor-gamma (PPAR-γ), which in turn can regulate the expression of DEFB1. nih.gov

Table 2: Influence of Systemic Factors on DEFB1 Expression

Factor Cell/Tissue Type Effect on DEFB1 Expression Reference
17β-estradiol (E2) Bovine (ex vivo) Upregulated mdpi.com
Vitamin C (Ascorbic acid) Normal Keratinocytes Induced transcription mdpi.com
Arginine Human Colon Cells (HCT-116) Upregulated mdpi.comnih.gov
Isoleucine Human Colon Cells (HCT-116) Upregulated mdpi.comnih.gov

Biological Functions of Human Beta Defensin 1 Defb1

Antimicrobial Activities

DEFB1 exhibits a broad range of antimicrobial activity, targeting bacteria, fungi, and viruses. mdpi.com This activity is fundamentally linked to its cationic and amphipathic nature, which facilitates interaction with and disruption of the negatively charged microbial membranes. mdpi.complos.org

Broad-Spectrum Activity Against Bacteria (Gram-positive, Gram-negative)

DEFB1 demonstrates bactericidal activity against a variety of both Gram-negative and Gram-positive bacteria. mdpi.com Its efficacy against Gram-negative bacteria such as Escherichia coli has been well-documented. nih.gov The mechanism of action involves binding to the bacterial cell surface and forming pores in the lipid bilayer, leading to membrane permeabilization and subsequent cell death. mdpi.com

The activity of DEFB1 against Gram-positive bacteria, such as Staphylococcus aureus, has also been reported, although some studies suggest it is less potent compared to its effect on Gram-negative bacteria. nih.govplos.org Platelets have been shown to express hBD-1, which can surround Staphylococcus aureus, leading to the formation of clusters with a reduced growth rate. plos.org The peptide's effectiveness can be influenced by its structural state, with its N-terminal fragments showing potent antimicrobial action. asm.org

Table 1: Antibacterial Spectrum of Human Beta-Defensin 1

Bacterial Type Species Example Efficacy of DEFB1
Gram-negative Escherichia coli Potent activity nih.gov
Gram-positive Staphylococcus aureus Moderate activity nih.govplos.org
Gram-positive Bifidobacterium species Potent activity (reduced form) hycultbiotech.com
Gram-positive Lactobacillus species Potent activity (reduced form) hycultbiotech.com

Antifungal Activities

DEFB1 possesses significant antifungal properties, particularly against opportunistic pathogenic fungi like Candida species. hycultbiotech.comfrontiersin.org It has been shown to be effective against Candida albicans and Candida glabrata. frontiersin.orgresearchgate.net The antifungal mechanism involves generating oxidative stress and causing cell cycle arrest in the G0/G1 phase. researchgate.netnih.gov

Interestingly, the antifungal potency of DEFB1 can be dramatically enhanced upon the reduction of its disulfide bridges. hycultbiotech.com This reduced form of hBD-1 is particularly effective against Candida albicans. hycultbiotech.comaai.org This suggests that the local redox environment at mucosal surfaces can modulate the antifungal capacity of DEFB1. plos.org

Antiviral Activities

DEFB1 contributes to the body's defense against a range of enveloped and non-enveloped viruses. mdpi.comnih.gov Its antiviral mechanisms are diverse and can include direct interaction with the virus, inhibition of viral replication, and modulation of host cell signaling pathways. mdpi.com

Upregulation of DEFB1 has been observed during acute HIV-1 infection, suggesting a role in the early innate immune response to the virus. plos.orgmdpi.com However, its direct anti-HIV-1 activity is considered to be relatively low compared to other beta-defensins. plos.org DEFB1 has also been implicated in the host response to other viruses, including influenza A virus and herpes simplex virus (HSV). mdpi.comasm.org While its direct antiviral effect against HSV-1 may be weak, its expression is modulated by viral infection. mdpi.com

Modulation by Environmental Factors (e.g., Ionic Strength, pH)

The antimicrobial activity of DEFB1 is significantly influenced by the local microenvironment. Key factors include ionic strength and pH.

Ionic Strength: The bactericidal effects of DEFB1 are notably sensitive to salt concentrations. nih.gov High concentrations of sodium chloride (NaCl) can inhibit its activity against bacteria such as E. coli and S. aureus. nih.govasm.org This salt sensitivity is a critical consideration in environments like the airway surface fluid, where ionic composition can vary. asm.org

pH: The activity of DEFB1 against E. coli is not significantly altered by low pH. nih.gov

Redox State: As mentioned earlier, the reduction of its disulfide bonds can unmask a potent antimicrobial activity, particularly against fungi and certain Gram-positive bacteria. plos.orghycultbiotech.com This highlights the importance of the local redox environment in regulating DEFB1 function.

Immunomodulatory Roles

Beyond its direct microbicidal functions, DEFB1 plays a vital role in bridging the innate and adaptive immune systems by attracting key immune cells to sites of infection or inflammation. nih.gov

Chemoattraction of Immune Cells (e.g., Dendritic Cells, T-cells)

DEFB1 acts as a chemoattractant for several types of immune cells, a function mediated through its interaction with chemokine receptors. nih.gov It has been shown to be chemotactic for immature dendritic cells and memory T-cells. hycultbiotech.comnih.govcellsciences.com This chemoattraction is mediated through the CCR6 chemokine receptor. nih.gov By recruiting these cells, DEFB1 helps to initiate and shape the subsequent adaptive immune response. nih.gov In addition to dendritic cells and T-cells, DEFB1 has also been reported to have chemotactic functions for monocytes. mdpi.com

Table 2: Immunomodulatory Functions of Human Beta-Defensin 1

Function Target Immune Cells Receptor
Chemoattraction Immature Dendritic Cells CCR6 nih.govcellsciences.com
Chemoattraction Memory T-cells CCR6 hycultbiotech.comnih.gov
Chemoattraction Monocytes Not specified mdpi.com

Link between Innate and Adaptive Immunity

DEFB1 plays a pivotal role in bridging the innate and adaptive immune systems. researchgate.netpdgi.or.id It acts as a chemoattractant for various immune cells, including immature dendritic cells and memory T-cells, by interacting with the chemokine receptor CCR6. spandidos-publications.comnih.govkarger.com This chemotactic activity facilitates the recruitment of these key adaptive immune cells to sites of infection or inflammation, thereby initiating and amplifying the adaptive immune response. nih.gov By attracting and activating antigen-presenting cells, DEFB1 helps to orchestrate a targeted and effective defense against pathogens. ekb.eg

Influence on Inflammatory Responses

The influence of DEFB1 on inflammatory responses is complex, exhibiting both pro-inflammatory and potentially anti-inflammatory properties depending on the context. anaisdedermatologia.org.br It can induce the production of pro-inflammatory cytokines and chemokines, such as IL-8 and CCL2, in dendritic cells, which further recruits phagocytes and lymphocytes to the site of infection. researchgate.net This contributes to the local inflammatory reaction necessary for clearing pathogens. ekb.eg However, some studies suggest that DEFB1 may also have anti-inflammatory effects, highlighting its role as a modulator of the immune response. anaisdedermatologia.org.br The expression of DEFB1 itself can be upregulated in inflammatory conditions, indicating its active participation in these processes. bu.edu.eg

Activation of Antigen-Presenting Cells

DEFB1 has been shown to directly influence the function of antigen-presenting cells (APCs), particularly dendritic cells (DCs). nih.govbowdish.ca It can promote the maturation of immature DCs and enhance their ability to take up, process, and present antigens to T-cells. bu.edu.egbowdish.ca This activation is crucial for the initiation of antigen-specific immune responses. bu.edu.eg However, in the context of some cancers, such as esophageal squamous cell carcinoma, tumor-derived DEFB1 has been found to inhibit the maturation of DCs, leading to immune tolerance and impaired anti-tumor immunity. nih.govcjcrcn.orgnih.gov This dual role underscores the context-dependent immunomodulatory functions of DEFB1.

Other Physiological Functions

Beyond its direct immune functions, DEFB1 is involved in several other essential physiological processes.

Involvement in Reproductive Processes (e.g., Sperm Maturation)

DEFB1 is highly expressed in the male reproductive tract and plays a significant role in sperm function and male fertility. oup.comresearchgate.net It is secreted by the epididymal epithelium and coats the sperm as they mature and transit through the epididymis. researchgate.net This coating is believed to be crucial for sperm motility, capacitation (the final step of maturation required for fertilization), and the acrosome reaction. researchgate.netmdpi.com DEFB1 interacts with the CCR6 receptor on sperm, triggering a calcium ion flux that is essential for these functions. researchgate.netmdpi.com Deficiencies in DEFB1 have been linked to male infertility, characterized by poor sperm motility and an increased susceptibility to genital tract infections. researchgate.net

Contribution to Epithelial Barrier Function and Wound Healing

As a component of the epithelial innate defense system, DEFB1 contributes to the integrity of the epithelial barrier. researchgate.netnih.gov It is expressed by keratinocytes in the skin and epithelial cells in other tissues, where it helps to provide a chemical shield against microbial invasion. researchgate.netoup.com In the context of wound healing, DEFB1 expression is modulated, suggesting its involvement in the repair process. oup.commdpi.com Studies have shown that DEFB1, along with other antimicrobial peptides, is part of the early response to skin wounding, helping to protect the compromised barrier from infection. oup.com Its role in promoting tissue repair and modulating inflammation further underscores its importance in maintaining epithelial homeostasis. ontosight.aiassaygenie.com

Interactive Data Tables

Table 1:

Biological Function Key Mechanisms Primary Tissues/Cells Involved References
Link between Innate and Adaptive Immunity Chemoattraction of immature dendritic cells and memory T-cells via CCR6.Epithelial cells, Dendritic cells, T-lymphocytes spandidos-publications.comnih.govkarger.com
Influence on Inflammatory Responses Induction of pro-inflammatory cytokines (e.g., IL-8, CCL2).Dendritic cells, Epithelial cells, Phagocytes researchgate.netekb.egbu.edu.eg
Activation of Antigen-Presenting Cells Promotes maturation and enhances antigen presentation by dendritic cells.Dendritic cells bu.edu.egnih.govbowdish.ca
Microbiome Homeostasis Redox-dependent antimicrobial activity and bacterial entrapment.Intestinal epithelium, Oral epithelium plos.orgresearchgate.nettandfonline.com
Reproductive Processes Binds to CCR6 on sperm to regulate motility and capacitation.Male reproductive tract (epididymis), Spermatozoa oup.comresearchgate.netresearchgate.netmdpi.com
Epithelial Barrier and Wound Healing Constitutive expression in epithelial layers; modulated during wound repair.Skin keratinocytes, Epithelial cells of various organs researchgate.netnih.govoup.commdpi.com

Table 2: Research Findings on DEFB1's Immunomodulatory Effects

Cell Type Effect of DEFB1 Observed Outcome References
Immature Dendritic Cells Chemoattraction and maturationMigration to lymph nodes, enhanced antigen presentation spandidos-publications.comnih.govbu.edu.eg
Memory T-cells ChemoattractionRecruitment to sites of inflammation nih.govkarger.com
Dendritic Cells (in some cancers) Inhibition of maturationImmune tolerance, impaired anti-tumor response nih.govcjcrcn.orgnih.gov
Spermatozoa Activation via CCR6Increased motility and capacitation researchgate.netmdpi.com
Epithelial Cells Constitutive and inducible expressionMaintenance of barrier function, antimicrobial defense researchgate.netpdgi.or.idnih.gov

Mechanisms of Action of Human Beta Defensin 1 Defb1

Antimicrobial Mechanisms

The antimicrobial activity of hBD-1 is multifaceted and highly dependent on the local microenvironment, particularly the redox state. plos.org It exhibits activity against a spectrum of microbes, including bacteria and fungi. plos.orghycultbiotech.com

The initial step in hBD-1's antimicrobial action is the electrostatic attraction between the positively charged (cationic) peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. abcam.com However, its subsequent actions on the membrane differ from the classic pore-forming model often attributed to other defensins.

Research indicates that the antimicrobial efficacy and mechanism of hBD-1 are significantly influenced by its redox state. The oxidized form of hBD-1, characterized by three intramolecular disulfide bonds, has been found to be less effective at permeabilizing bacterial membranes compared to other defensins. plos.org In contrast, the reduced form of hBD-1 (hBD1red), where these disulfide bonds are broken, exhibits potent antimicrobial activity by directly targeting and disrupting the bacterial membrane. plos.org

A unique mechanism of action has been identified for the reduced form of hBD-1. Electron microscopy has revealed that hBD1red can form net-like structures that surround and entrap bacteria. plos.org This net formation, which requires the presence of cysteine residues, effectively captures pathogens and prevents their translocation and invasion, a mechanism that is independent of direct bacterial killing. plos.org These nets provide a physical barrier, adding another layer to the host's defense. plos.org

While the inhibition of cell wall synthesis is a known mechanism for other antimicrobial peptides, including human beta-defensin 3 (hBD-3) which interacts with the cell wall precursor Lipid II, direct evidence for hBD-1 employing this specific mechanism is not extensively documented in current research. The primary antimicrobial actions described for hBD-1 focus on membrane interaction and entrapment.

Inhibition of intracellular processes such as the synthesis of nucleic acids and proteins is a recognized antimicrobial strategy for some host defense peptides. However, specific studies detailing this as a primary mechanism of action for Human Beta-Defensin 1 are limited. The major focus of research on hBD-1's antimicrobial function has been on its effects on the microbial envelope.

Table 1: Summary of Antimicrobial Mechanisms of Human Beta-Defensin 1

Mechanism Description Key Findings & Citations
Interaction with Microbial Membranes
Electrostatic Attraction The cationic hBD-1 peptide is initially drawn to the anionic surface of microbial membranes. A primary step for the interaction of most defensins with microbes. abcam.com
Membrane Disruption (Redox-Dependent) The reduced form of hBD-1 (hBD1red) is highly active in targeting and disrupting the bacterial membrane. The oxidized form is less potent in this regard. The antimicrobial activity of hBD-1 was previously undervalued until its potent activity in the reduced state was discovered. plos.org
Net Formation The reduced form of hBD-1 polymerizes into net-like structures that entrap bacteria, preventing translocation and invasion. This mechanism is distinct from other defensins and is independent of direct killing. It requires the cysteine residues of the peptide. plos.org
Other Potential Mechanisms
Disruption of Cell Wall Synthesis Interference with the synthesis of the bacterial cell wall. This mechanism is well-documented for other defensins like hBD-3 but is not a primary reported mechanism for hBD-1.
Inhibition of Nucleic Acid/Protein Synthesis Interference with vital intracellular synthesis pathways. While a general mechanism for some antimicrobial peptides, it is not a well-established mode of action specifically for hBD-1.

Immunomodulatory Mechanisms

Beyond its role as a direct antimicrobial agent, hBD-1 is a significant signaling molecule that modulates the activity of the host's immune system, thereby linking innate and adaptive immunity. frontiersin.orgbowdish.ca

A key immunomodulatory function of hBD-1 is its ability to act as a chemoattractant, recruiting various immune cells to sites of potential infection. This is primarily mediated through its interaction with the C-C chemokine receptor 6 (CCR6), which is also the receptor for the chemokine CCL20. bowdish.camdpi.comnih.govuniprot.orgmdpi.com

By binding to CCR6, hBD-1 induces the migration of crucial immune cells, including immature dendritic cells (DCs) and memory T cells. hycultbiotech.combowdish.canih.govnih.gov The signaling cascade initiated by hBD-1 binding to CCR6 involves the activation of Gαi protein-coupled receptors, as demonstrated by the sensitivity of this chemotactic response to pertussis toxin. nih.govoup.com This receptor engagement can also trigger the mobilization of intracellular calcium (Ca2+), an important second messenger in many cellular activation pathways. abcam.comuniprot.org HBD-1 has also been shown to be chemotactic for monocytes. mdpi.comasm.org

The interaction of hBD-1 with immune cells leads to the modulation of various intracellular pathways, resulting in cellular activation and altered gene expression. In dendritic cells, hBD-1 can promote maturation, a critical step for initiating an adaptive immune response. This is characterized by the upregulation of costimulatory molecules such as CD80, CD86, and CD40, as well as maturation markers like CD83 and HLA-DR. nih.gov Furthermore, hBD-1 stimulation can induce dendritic cells to produce proinflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12p70. nih.gov

In human mast cells, hBD-1, along with other defensins, can induce the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, which are central to many inflammatory signaling pathways. aai.org While hBD-1 is noted to be less potent in directly causing mast cell degranulation compared to hBD-2 or hBD-3, its ability to activate these signaling cascades indicates a role in modulating mast cell responses. aai.orguu.nl The broader action of hBD-1 can also integrate with Toll-like receptor (TLR) signaling pathways, involving adapter proteins like MyD88, which links it to the core machinery of innate immune recognition. abcam.com

The expression of the DEFB1 gene itself is also subject to regulation within immune cells. In plasmacytoid dendritic cells and monocytes, hBD-1 expression is upregulated in response to viral challenges from pathogens like influenza virus and Herpes simplex virus, suggesting a specific role in antiviral innate defense. nih.govnih.govjmb.or.krnih.gov

Table 2: Summary of Immunomodulatory Mechanisms of Human Beta-Defensin 1

Mechanism Target Cells Key Receptors & Pathways Outcome Citations
Chemoattraction Immature Dendritic Cells, Memory T Cells, Monocytes CCR6, Gαi protein-coupled receptor Recruitment of adaptive immune cells to epithelial sites. hycultbiotech.combowdish.camdpi.comnih.govnih.govasm.org
Cellular Activation & Maturation Dendritic Cells - Upregulation of costimulatory (CD80, CD86, CD40) and maturation (CD83, HLA-DR) markers. nih.gov
Cytokine & Chemokine Induction Dendritic Cells, Mononuclear Cells - Induces production of TNF-α, IL-6, IL-12p70, IL-8, and MCP-1. plos.orgnih.gov
Intracellular Signaling Mast Cells, various immune cells MAPK (p38, ERK, JNK), Toll-like Receptor (TLR) pathways, NF-κB Modulation of inflammatory responses. abcam.comaai.org
Gene Regulation Plasmacytoid Dendritic Cells, Monocytes - Upregulation of hBD-1 expression in response to viral infection. nih.govjmb.or.krnih.gov

Structure-Function Relationships of Beta-Defensin 1

Human Beta-Defensin 1 (hBD-1 or DEFB1) is an antimicrobial peptide that plays a crucial role in the innate immune system, providing a first line of defense at epithelial surfaces. ontosight.aiplos.org Its biological activities are intricately linked to its specific molecular structure. The relationship between its structure and function is multifaceted, involving its unique cysteine arrangement, three-dimensional conformation, and the existence of various isoforms.

Role of Cysteine Motifs and Disulfide Bond Connectivity

A defining characteristic of beta-defensins is their six-cysteine motif, which forms three intramolecular disulfide bonds. cellsciences.complos.org These covalent linkages are fundamental to the peptide's structural stability and play a significant role in its biological functions. metwarebio.com In hBD-1, as with other beta-defensins, these bonds form a specific topological pattern: Cys¹-Cys⁵, Cys²-Cys⁴, and Cys³-Cys⁶. nih.govresearchgate.net This connectivity stabilizes the peptide's three-dimensional fold, which is characterized by a triple-stranded, antiparallel β-sheet. ontosight.aiacs.orgplos.org

The state of these disulfide bonds is critical for hBD-1's activity. The peptide exists in both oxidized (with intact disulfide bridges) and reduced forms, each possessing distinct functions. nih.govsinobiological.com While the oxidized form has some antimicrobial activity, research has shown that the reduced form of hBD-1, with its free cysteine residues, can exhibit potent and different activities. sinobiological.com For instance, the reduced, but not the oxidized, form of hBD-1 can form net-like structures that entrap bacteria. plos.orgnih.gov This "netting" mechanism provides an additional layer of host defense by preventing bacterial translocation, a function independent of direct bacterial killing. plos.orgnih.gov The thioredoxin system, present in human epithelia, can reduce hBD-1, suggesting that this redox modulation is a physiologically relevant mechanism for activating specific defensin (B1577277) functions. sinobiological.com

Interestingly, while the disulfide bridges are crucial for certain activities like chemoattraction, which requires a defined three-dimensional structure to interact with receptors, they may be less critical for direct antimicrobial action. nih.govcapes.gov.br Studies on defensin analogues have shown that altering or removing disulfide bonds can switch the mode of action, and in some cases, antimicrobial activity is retained or even enhanced in linear or dimeric forms lacking the native bond structure. portlandpress.comasm.org For some defensins, linear fragments or variants with alkylated cysteines (preventing disulfide bonds) can still exhibit strong antimicrobial effects, indicating that properties like cationicity and primary amino acid sequence are also key determinants of bactericidal function. capes.gov.brasm.org

Structural FeatureDescriptionFunctional Significance
Six-Cysteine MotifA conserved pattern of six cysteine residues within the peptide sequence. cellsciences.complos.orgForms the basis for the stabilizing disulfide bond network. metwarebio.com
Disulfide ConnectivitySpecific pairing of cysteine residues: Cys¹-Cys⁵, Cys²-Cys⁴, Cys³-Cys⁶. nih.govresearchgate.netStabilizes the characteristic β-sheet fold; essential for chemoattractant activity. ontosight.ainih.gov
Oxidized FormhBD-1 with three intact intramolecular disulfide bonds. nih.govPossesses baseline antimicrobial activity. nih.gov
Reduced FormhBD-1 with broken disulfide bonds, resulting in free thiol groups. sinobiological.comForms bacteria-entrapping nets, a distinct defense mechanism from direct killing. plos.orgnih.gov Important for activity against certain fungi and commensal bacteria. sinobiological.com

Importance of Peptide Conformation for Specific Activities

The three-dimensional structure of hBD-1 is crucial for its diverse biological roles, which extend beyond direct antimicrobial action to include immune modulation. ontosight.aimdpi.com The conformation of hBD-1, stabilized by its disulfide bonds, consists of a triple-stranded antiparallel β-sheet and a short N-terminal α-helix. nih.gov This defined architecture is essential for receptor-mediated activities, such as chemotaxis. nih.govnih.gov hBD-1 can act as a chemoattractant for immune cells like immature dendritic cells and memory T-cells by binding to the CCR6 chemokine receptor. nih.govgenecards.org This interaction is conformation-dependent; a specific peptide fold is required for productive binding and activation of the receptor. nih.gov

The peptide can exist as a monomer in solution, but it also forms dimers. nih.govgenecards.org The topology of hBD-1 dimers is distinct from that observed in other defensins like human beta-defensin-2 (hBD-2), highlighting structural nuances that may translate to functional differences. nih.gov While hBD-2 can form octameric structures, there is no evidence for a similar large quaternary structure for hBD-1. nih.gov

Conformational StateKey Structural ElementsAssociated Activities
MonomerTriple-stranded β-sheet, N-terminal α-helix. nih.govActs as a ligand for the CCR6 receptor, mediating chemotaxis. nih.govgenecards.org
DimerForms through non-covalent interactions between monomers. nih.govThe specific functional role of hBD-1 dimerization is an area of ongoing research. acs.org
Linearized/UnfoldedLacks the stable tertiary fold due to absence of disulfide bonds. nih.govChemotactic activity is typically abolished, but antimicrobial activity can be retained. nih.govcapes.gov.br

Influence of N-terminal Truncation and Other Variants on Activity

Human Beta-Defensin 1 is not a single, uniform molecule in the body. It is subject to post-translational modification and exists as several different naturally occurring variants. One common modification is N-terminal truncation. nih.govnih.gov hBD-1 is synthesized as a precursor protein, and subsequent proteolytic processing generates mature peptides of varying lengths, typically ranging from 36 to 47 amino acids. plos.orgnih.govresearchgate.net These truncated forms have been isolated from biological fluids like urine and blood plasma. sinobiological.comnih.gov Research indicates that the extent of this N-terminal truncation does not significantly alter the minor antimicrobial activity of the native, oxidized peptide. nih.gov However, the 36-amino acid form was found to be microbicidal even in the high salt concentrations of normal urine, suggesting that specific truncations may be adapted for activity in different physiological environments. sinobiological.com

In addition to truncated forms, genetic variations in the DEFB1 gene can significantly impact the peptide's function. Single Nucleotide Polymorphisms (SNPs) in the promoter region of the gene have been shown to alter its expression levels. nih.gov Key examples include:

-52G>A (rs1799946)

-44C>G (rs1800972)

-20G>A (rs11362)

These polymorphisms can influence an individual's susceptibility to various conditions, including dental caries and inflammatory diseases, by affecting the amount of hBD-1 produced. nih.govresearchgate.net For instance, the -44C>G polymorphism can enhance transcription, while other variants may lead to lower expression. researchgate.net

More severe variations, such as nonsense mutations, can have a drastic effect. A stop codon variant (rs5743490) has been identified that truncates the mature peptide after only four amino acids. researchgate.net This mutation results in the production of a non-functional peptide and could potentially have a dominant-negative effect by interfering with the processing of the normal peptide produced from the other allele. researchgate.net Such damaging variants have been associated with an increased risk of conditions like preterm premature rupture of membranes. researchgate.net

Variant TypeExampleEffect on Function
N-terminal Truncation36 to 47 amino acid forms found in vivo. nih.govDoes not substantially change the baseline antimicrobial activity of the oxidized form, though some forms are more active in high-salt environments. sinobiological.comnih.gov
Promoter SNP-44C>G (rs1800972)Associated with enhanced gene transcription. researchgate.net
Promoter SNP-20G>A (rs11362)The G allele and GG genotype are associated with susceptibility to chronic periodontitis and other inflammatory conditions. researchgate.netanaisdedermatologia.org.br
Promoter SNP-52G>A (rs1799946)Associated with altered hBD-1 salivary levels and caries susceptibility. researchgate.netnih.gov
Nonsense Mutationrs5743490Creates a stop codon, leading to a severely truncated, non-functional peptide. researchgate.net

Role of Human Beta Defensin 1 Defb1 in Pathophysiological Processes

Involvement in Infectious Diseases

HBD-1 exhibits broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, viruses, and fungi. nih.govplos.org Its function is integral to maintaining microbial homeostasis and protecting the host from infections. researchgate.net

Bacterial Infections

Human Beta-Defensin 1 plays a significant role in the host's defense against bacterial infections. It is constitutively expressed by most epithelial cells, positioning it as a ready-to-act antimicrobial agent against pathogens at mucosal surfaces and in the skin. nih.gov HBD-1's antimicrobial activity is notably influenced by its redox state; the reduced form of HBD-1 demonstrates potent activity against various pathogenic bacteria. plos.org

One of the novel mechanisms of HBD-1 is its ability to form bacteria-entrapping nets. plos.org This action, dependent on its redox state, provides an additional layer of host protection by capturing bacteria and preventing their invasion, a function distinct from direct bacterial killing. plos.org This net formation is stable and can inhibit the migration of even those pathogens that are resistant to HBD-1's direct antimicrobial effects. plos.org

In addition to its direct actions, HBD-1 is also found in human platelets. nih.gov Platelet-derived HBD-1 can significantly impair the growth of clinical strains of bacteria such as Staphylococcus aureus. nih.gov Furthermore, it signals polymorphonuclear leukocytes (PMNs) to form neutrophil extracellular traps (NETs), which are web-like structures of DNA that ensnare and kill bacteria. nih.gov

The importance of HBD-1 in urinary tract infections (UTIs) has also been highlighted. Studies using mouse models have shown that a lack of beta-defensin 1 leads to a higher bacterial load in the urine, indicating its protective role against bacteriuria. researchgate.net

Viral Infections

Human Beta-Defensin 1 contributes to the innate immune response against viral infections. It exhibits antiviral activity against both enveloped and non-enveloped viruses. nih.govnih.gov The mechanisms of this antiviral action are diverse and can include direct interaction with the virus or modulation of the host's cellular response to inhibit viral replication. nih.gov

During an acute HIV-1 infection, for instance, HBD-1 is significantly upregulated in circulating monocytes. plos.org This induction appears to be triggered by the early type I interferon response, specifically IFN-α, which is a key regulator of antiviral genes. plos.org However, it's noteworthy that the direct anti-HIV-1 activity of HBD-1 is considered weak compared to other defensins like HBD-2 and HBD-3. plos.orgmdpi.com

In the context of respiratory viruses, HBD-1 is expressed in the respiratory epithelium and plays a role in protecting the airways. nih.gov For example, infection of human bronchial epithelial cells with influenza A virus (IAV) leads to a downregulation of the DEFB1 gene. Conversely, overexpression of DEFB1 in these cells can reduce the IAV copy number, suggesting a key role for HBD-1 in regulating IAV survival, potentially through the STAT3 signaling pathway. nih.gov

Fungal Infections

Human Beta-Defensin 1 is an important component of the host's defense against fungal pathogens. nih.govfrontiersin.org Its antifungal activity has been demonstrated against a variety of fungi, including opportunistic pathogens like Candida albicans and various species of Aspergillus. frontiersin.orgresearchgate.net

The antifungal efficacy of HBD-1 is notably enhanced when its disulfide bonds are reduced. hycultbiotech.com In its reduced form, HBD-1 becomes a potent antimicrobial peptide against Candida albicans. hycultbiotech.com The initial site of action for HBD-1 against fungi appears to be the fungal membrane. nih.gov

In the context of vulvovaginal candidiasis caused by Candida albicans, HBD-1 expression is modulated during infection. mdpi.com In a murine model, its homolog, mBD1, has shown direct fungicidal activity. mdpi.com In humans, patients with acute vulvovaginal candidiasis show increased levels of HBD-1 mRNA compared to healthy individuals. mdpi.com

Host Defense Against Specific Pathogens

Human Beta-Defensin 1 has been shown to be active against a variety of specific pathogens, contributing to the body's innate ability to control infections.

Pathogen CategorySpecific PathogenRole of HBD-1
Bacteria Staphylococcus aureusPlatelet-derived hBD-1 impairs growth and signals for NET formation. nih.gov
Haemophilus influenzaeDeletion of the Defb1 gene in mice results in an inability to clear this pathogen from the airway. karger.com
Escherichia colihBD-1 shows activity against Gram-negative enteric bacteria. mdpi.com
Pseudomonas aeruginosahBD-2, a related beta-defensin, is highly effective, and beta-defensins generally target Gram-negative bacteria. mdpi.com
Viruses Influenza A Virus (IAV)hBD-1 expression is modulated by IAV, and it plays a role in regulating viral survival. nih.gov
Human Immunodeficiency Virus (HIV-1)hBD-1 is upregulated during acute infection, though its direct antiviral activity is considered low. plos.org
Herpes Simplex Virus (HSV)hBD-1 analogs have shown inhibitory effects on HSV-1. asm.org
Fungi Candida albicansReduced hBD-1 is a potent antimicrobial against this opportunistic fungus. hycultbiotech.com It is also modulated during vaginitis. mdpi.com
Aspergillus species (A. fumigatus, A. niger, A. nidulans, A. terreus)hBD-1 demonstrates potent antifungal properties against these filamentous fungi. researchgate.net

Association with Non-Infectious Inflammatory Conditions

Beyond its role in fighting infections, HBD-1 is also implicated in non-infectious inflammatory diseases. Its expression levels can be altered in these conditions, suggesting a role in the underlying inflammatory processes.

Periodontal Diseases

Human Beta-Defensin 1 plays a complex and significant role in the context of periodontal diseases. pdgi.or.id It is constitutively expressed in the oral stratified epithelium and the sulcular epithelium, forming a crucial part of the first line of defense against periodontal pathogens. pdgi.or.idscialert.net This expression helps to create both a mechanical and a chemical barrier against infection. pdgi.or.id

The levels of HBD-1 have been found to be altered in individuals with periodontal disease. Several studies have reported higher salivary levels of HBD-1 in patients with periodontal disease compared to periodontally healthy individuals. medcraveonline.com This suggests that HBD-1 may serve as a potential biomarker for periodontal disease. medcraveonline.com Following periodontal treatment, salivary HBD-1 levels in periodontitis patients have been observed to decrease, approaching the levels seen in healthy individuals. researchgate.net

However, the findings regarding HBD-1 levels in inflamed versus healthy gingival tissue have been conflicting in some studies. scialert.net This variability may be partly due to genetic polymorphisms in the DEFB1 gene, which can influence an individual's susceptibility to periodontitis. plos.orgscialert.net Despite the varied findings, the role of HBD-1 in the pathogenesis of periodontal disease is considered indisputable due to its function as an innate immune apparatus and its ability to mediate the adaptive immune system. pdgi.or.id

ConditionKey Findings Regarding HBD-1
Periodontal Disease Constitutively expressed in oral epithelium, providing a primary defense barrier. pdgi.or.idscialert.net
Higher salivary levels are often detected in patients with periodontal disease. medcraveonline.com
Salivary levels may decrease following periodontal treatment. researchgate.net
Gene polymorphisms in DEFB1 are associated with susceptibility to periodontitis. plos.org

Inflammatory Bowel Diseases

Human Beta-Defensin 1 (DEFB1), an antimicrobial peptide constitutively expressed in the colon, plays a significant role in the pathophysiology of Inflammatory Bowel Diseases (IBD), which includes Crohn's Disease (CD) and Ulcerative Colitis (UC). elsevier.esirjournal.org A key aspect of IBD pathogenesis is thought to be an imbalance between the host's defense mechanisms and the gut microbiota, leading to inflammation and tissue damage. elsevier.es

Research indicates a general decrease in hBD-1 expression in the intestinal mucosa of patients with both CD and UC. elsevier.es This downregulation of DEFB1 is considered a contributing factor to the impaired antimicrobial defense seen in IBD. plos.org Specifically, in colonic CD, a notable decrease in DEFB1 expression has been observed. nih.gov Interestingly, even after treatment with infliximab, DEFB1 expression in the colonic mucosa of IBD patients who respond to the therapy remains significantly lower than in healthy controls. uliege.be

The expression of DEFB1 in the colon is regulated by the peroxisome proliferator-activated receptor-gamma (PPARG). irjournal.orgplos.org A significant downregulation of PPARG has been observed in both UC and CD, and there is a strong correlation between the expression of PPARG and DEFB1. plos.org This suggests that the reduced DEFB1 expression in IBD could be a consequence of decreased PPARG expression. plos.org

Respiratory Inflammatory Diseases

Human Beta-Defensin 1 (DEFB1) is a crucial component of the innate immune system in the lungs, where it is constitutively expressed by epithelial cells. nih.govsemanticscholar.orgplos.orgatsjournals.org Its role in respiratory inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma is complex and involves both expression levels and genetic variations.

In the context of COPD, a condition characterized by persistent airway inflammation, studies have shown a significant upregulation of DEFB1 mRNA expression in the bronchial epithelium of patients compared to healthy individuals. nih.govnih.govresearchgate.net This increased expression correlates with the severity of the disease and a decline in lung function, as measured by FEV₁ (forced expiratory volume in one second) and the FEV₁/VC (vital capacity) ratio. nih.govnih.govresearchgate.net The enhanced expression of DEFB1 in COPD is not linked to changes in the methylation of its promoter but is associated with histone modifications that create a more active state for gene transcription. nih.govnih.gov This suggests that the upregulation of DEFB1 may be a response to the chronic inflammation and microbial colonization often seen in COPD. nih.govatsjournals.org

Regarding asthma, another chronic inflammatory airway disease, research has focused on the association with polymorphisms in the DEFB1 gene. nih.govnih.govgenecards.org Studies in different populations have identified associations between specific single nucleotide polymorphisms (SNPs) in the DEFB1 gene and asthma susceptibility. nih.govnih.gov For instance, in a study of Chinese children, SNPs in the 5'-untranslated region of DEFB1 (G-20A, C-44G, and G-52A) were associated with asthma and atopy. nih.gov The GCA haplotype of DEFB1 was significantly linked to an increased risk of asthma in this group. nih.gov In contrast, a study involving European American and African American populations found that certain rare alleles of DEFB1 SNPs (g.-1816 T>C and IVS+692 G>A) appeared to have a protective effect against asthma, particularly in females. atsjournals.orgnih.gov These conflicting findings suggest that the role of DEFB1 in asthma may be influenced by ethnicity and sex. atsjournals.org

Furthermore, the transcription factor Forkhead box protein A2 (Foxa2) has been shown to regulate the expression of DEFB1. plos.org In mouse models of allergic asthma, reduced Foxa2 expression led to decreased DEFB1 secretion and impaired clearance of bacteria, suggesting a mechanism by which allergic inflammation could increase susceptibility to respiratory infections. plos.org

Table 2: Role of DEFB1 in Respiratory Inflammatory Diseases

Disease Finding Mechanism/Association Reference
COPD Increased DEFB1 mRNA expression in bronchial epithelium. Correlates with disease severity and decreased lung function. Associated with active histone code, not promoter methylation. nih.govnih.govresearchgate.net
Asthma Association of DEFB1 SNPs with susceptibility. GCA haplotype linked to increased risk in Chinese children. Rare alleles (-1816C, +692A) showed a protective effect in a US cohort, with gender-specific effects. atsjournals.orgnih.govnih.gov

| Allergic Asthma | Reduced DEFB1 secretion. | Linked to decreased expression of the transcription factor Foxa2, leading to impaired bacterial clearance in mouse models. | plos.org |

Skin Inflammatory Conditions (e.g., Atopic Dermatitis)

Human Beta-Defensin 1 (DEFB1) is constitutively expressed in the skin and plays a role in the innate immune defense of this barrier organ. nih.govplos.org Its involvement in skin inflammatory conditions like atopic dermatitis (AD) and psoriasis is an area of active investigation, primarily focusing on genetic variations within the DEFB1 gene.

In atopic dermatitis, a chronic inflammatory skin disease with a multifactorial etiology, several studies have explored the association with DEFB1 single nucleotide polymorphisms (SNPs). karger.comnih.govresearchgate.net A study in a Mexican population found that certain genotypes of DEFB1 SNPs were associated with susceptibility to AD. karger.comnih.gov Specifically, the 692 GG and 1654 AA genotypes were linked to an increased risk for AD without other allergies. karger.comnih.gov The 668 C allele was also identified as a risk factor for AD in this population. karger.comnih.gov These findings suggest that genetic variants in DEFB1 could influence an individual's predisposition to developing atopic dermatitis. researchgate.netnih.govresearchgate.net

Table 3: Genetic Associations of DEFB1 with Skin Inflammatory Conditions

Condition Genetic Variation Population Key Finding Reference
Atopic Dermatitis SNP (692 GG genotype) Mexican Associated with susceptibility to AD (OR = 3.21). karger.comnih.gov
Atopic Dermatitis SNP (1654 AA genotype) Mexican Associated with susceptibility to AD (OR = 17.37). karger.comnih.gov
Atopic Dermatitis SNP (668 C allele) Mexican Identified as a risk factor for AD (OR = 2.23). karger.comnih.gov

| Psoriasis | Gene Copy Number | Dutch & German | Higher copy number of the beta-defensin gene cluster (excluding DEFB1) on chromosome 8p23.1 is associated with increased psoriasis risk. | nih.govjwatch.org |

Complex Role in Carcinogenesis and Tumor Modulation

Human Beta-Defensin 1 (DEFB1) has emerged as a molecule with a complex and often contradictory role in cancer. frontiersin.org Located on chromosome 8p23, a region frequently subject to loss of heterozygosity in various cancers, DEFB1 is often considered a potential tumor suppressor gene. atlasgeneticsoncology.orgaacrjournals.orgtandfonline.com However, its expression and function can vary significantly depending on the type of cancer. researchgate.net

Downregulation of DEFB1 expression is a common finding in several malignancies. researchgate.net Studies have reported markedly reduced or absent DEFB1 expression in a high percentage of prostate cancers (82%) and renal cell carcinomas (90%). atlasgeneticsoncology.orgaacrjournals.org This loss of expression is also seen in oral squamous cell carcinoma (OSCC), colorectal cancer, and hepatocellular carcinoma (HCC). frontiersin.orgresearchgate.netnih.govjbuon.com In some cancers, the downregulation of DEFB1 is associated with increased malignancy and a higher chance of metastasis, as seen in OSCC. atlasgeneticsoncology.orgtandfonline.com

Inhibition of Cancer Cell Proliferation and Viability

A significant body of evidence supports the role of DEFB1 as an inhibitor of cancer cell growth and viability, reinforcing its identity as a tumor suppressor. atlasgeneticsoncology.orgnih.govjbuon.com Re-introducing or overexpressing DEFB1 in cancer cells that have lost its expression has been shown to effectively suppress their proliferation. frontiersin.orgjbuon.com

In laboratory studies, the addition of synthetic hBD-1 peptide inhibited the proliferation of bladder cancer cells. frontiersin.orgtandfonline.com Similarly, inducing DEFB1 expression in prostate cancer cell lines (PC3 and DU145) resulted in decreased cell growth and viability. frontiersin.orgaacrjournals.org Overexpression of DEFB1 in hepatocellular carcinoma (HCC) cells not only suppressed proliferation but also reduced their ability to form colonies. researchgate.netnih.govjbuon.com This inhibitory effect on tumor growth has also been demonstrated in vivo using nude mouse models of HCC. nih.govjbuon.com

The mechanism behind this anti-proliferative effect often involves the induction of apoptosis, or programmed cell death. atlasgeneticsoncology.org In renal cell carcinoma, overexpression of DEFB1 leads to caspase-mediated apoptosis. frontiersin.orgaacrjournals.org This process is characterized by the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade. aacrjournals.org In prostate cancer cells, DEFB1 induction also leads to an accumulation of apoptotic and necrotic cells. aacrjournals.org Furthermore, in HCC, the anti-proliferative effect of DEFB1 is linked to the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. jbuon.com

Table 4: Effects of DEFB1 on Cancer Cell Proliferation and Viability

Cancer Type Cell Line(s) Experimental Approach Finding Reference
Bladder Cancer TSU-Pr1 Addition of synthetic hBD-1 peptide Inhibition of cell proliferation. frontiersin.orgtandfonline.com
Renal Cell Carcinoma SW156 Overexpression of DEFB1 cDNA Induction of caspase-3-mediated apoptosis, near-complete cell death. frontiersin.orgaacrjournals.org
Prostate Cancer PC3, DU145 Induction of DEFB1 expression Decreased cell growth and viability, accumulation of apoptotic cells. frontiersin.orgaacrjournals.org
Hepatocellular Carcinoma Huh7 Overexpression of DEFB1 Suppression of cell proliferation and colony formation, inhibition of tumor growth in vivo. researchgate.netnih.govjbuon.com

Modulation of Cell Cycle in Malignant Cells

Beyond inducing apoptosis, Human Beta-Defensin 1 (DEFB1) can also exert its tumor-suppressive effects by modulating the cell cycle of malignant cells. The cell cycle is a series of events that leads to cell division and replication; disruption of this process can halt the proliferation of cancer cells.

In another study focusing on oral squamous cell carcinoma (OSCC), it was noted that hBD-2, another beta-defensin, may act as a tumor suppressor by inducing G1/S arrest. frontiersin.org While this finding is not directly about DEFB1, it highlights a common mechanism by which defensins can control cancer cell proliferation. The ability of DEFB1 to induce both apoptosis and cell cycle arrest demonstrates its multi-faceted approach to tumor suppression. nih.govjbuon.com

Implications in Tumor Susceptibility

The expression levels and genetic variations of DEFB1 have implications for an individual's susceptibility to developing certain types of cancer. The location of the DEFB1 gene on chromosome 8p23, a region frequently deleted in various cancers, strongly suggests its role as a tumor suppressor gene whose loss could contribute to tumorigenesis. aacrjournals.orgtandfonline.com

The cancer-specific loss of DEFB1 expression in a high percentage of renal and prostate cancers is a key piece of evidence supporting its role in preventing tumor development. atlasgeneticsoncology.orgaacrjournals.orgtandfonline.com It is hypothesized that the downregulation of DEFB1 allows cancer cells to evade apoptosis, a critical mechanism for eliminating abnormal cells. nih.gov In some cases, this downregulation is actively driven by oncogenes; for example, the PAX2 oncogene can bind to the DEFB1 promoter and suppress its expression. atlasgeneticsoncology.org

Genetic polymorphisms within the DEFB1 gene may also influence cancer risk. For instance, one study found weak evidence that the -44 GG genotype in DEFB1 might increase the risk for malignant melanoma in a Spanish population. atlasgeneticsoncology.org The loss of heterozygosity at the DEFB1 gene locus, which has been observed in oral squamous cell carcinoma (OSCC), further points to its involvement in the development of this cancer. atlasgeneticsoncology.org These findings collectively suggest that both the expression level and the genetic integrity of DEFB1 are important factors in determining susceptibility to various malignancies.

Table 5: Chemical Compounds Mentioned

Compound Name
4-phenylbutyrate
Bax
Bcl-2
Beta-defensin 1 (DEFB1/hBD-1)
Beta-defensin 2 (hBD-2)
Caspase-3
Forkhead box protein A2 (Foxa2)
Infliximab
PAX2
Peroxisome proliferator-activated receptor-gamma (PPARG)

Genetic Variations (Polymorphisms) and Disease Susceptibility

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the DEFB1 gene can influence the production and function of the hBD-1 peptide, thereby affecting an individual's susceptibility to various diseases. mdpi.comkarger.com These polymorphisms, often located in the promoter region of the gene, can alter gene expression levels, leading to either increased or decreased hBD-1 production. mdpi.comkarger.com Such variations have been linked to susceptibility to infectious diseases, inflammatory disorders, and certain cancers. researchgate.netresearchgate.net

For example, specific DEFB1 polymorphisms have been associated with an increased risk for chronic periodontitis, with some studies suggesting that certain genotypes may lead to an over-reaction of the immune system. researchgate.net In the context of viral infections, variations in the DEFB1 promoter have been linked to susceptibility to HIV. mdpi.com Similarly, polymorphisms in DEFB1 are associated with the risk of developing Crohn's disease, particularly affecting the colonic phenotype. researchgate.net The link between DEFB1 variants and disease is not universal and can show ethnic differences, highlighting the complexity of genetic predisposition. researchgate.net

The following table details specific DEFB1 gene polymorphisms and their documented associations with various diseases.

Polymorphism (SNP)Associated Disease/ConditionEffect on SusceptibilityPopulation StudiedCitation
-20G>A (rs11362)PeriodontitisThe G allele and GA genotype are associated with increased susceptibility, potentially due to an immune system over-reaction.General/Diabetic Patients researchgate.net
-20G>A (rs11362)Crohn's Disease (Colonic)A significantly higher frequency of the GA genotype was observed in patients compared to controls.Not specified researchgate.net
-44C>G (rs1800972)PeriodontitisAssociated with susceptibility; the rare allele has been proposed as protective.Japanese, European researchgate.net
-44C>G (rs1800972)Crohn's DiseaseThe GG genotype, considered protective, was much less frequent among patients.Not specified researchgate.net
-52G>A (rs1799946)PeriodontitisAssociated with susceptibility to periodontitis.Japanese, European researchgate.net
-52G>A (rs1799946)Dental CariesThe G/G genotype is suggested to be protective, potentially by enabling higher hBD-1 production.North-Eastern Italian isolates karger.com
Not SpecifiedHIVPolymorphisms in the promoter region are associated with susceptibility in children and adults.Not specified mdpi.com
Not Specified (GG genotype)VitiligoThe GG genotype and G allele may modulate vitiligo risk and contribute to its development.Egyptian nih.gov
692 GGAtopic DermatitisAssociated with susceptibility to AD without other allergies.Mexican karger.com
1654 AAAtopic DermatitisAssociated with susceptibility to AD without other allergies.Mexican karger.com
668 C alleleAtopic DermatitisIdentified as a risk factor for AD.Mexican karger.com

Advanced Research Methodologies and Experimental Approaches for Beta Defensin 1 Studies

In Silico and Bioinformatics Approaches

Computational methods are fundamental in the initial discovery and structural analysis of beta-defensins, providing a framework for subsequent experimental validation.

Computational Gene Discovery and Annotation

The identification of new beta-defensin genes, including those in the family of DEFB136, has been significantly advanced by genomics-based approaches. researchgate.netgenenames.org Researchers utilize computational search tools based on hidden Markov models (HMMs) in conjunction with the Basic Local Alignment Search Tool (BLAST) to scan genomic databases. genenames.org This strategy is effective in identifying genes with conserved structural motifs characteristic of beta-defensins. genenames.org For instance, a genomics approach successfully identified 28 new human and 43 new mouse beta-defensin genes located in five syntenic chromosomal regions. genenames.org

Once a candidate gene is identified, its sequence is annotated to predict its structure and function. The gene for Beta-defensin 36, Defb36, has been identified in mice (Mus musculus) and rats (Rattus norvegicus). rcsb.orguniprot.org Genome annotation databases provide information on its location, exon-intron structure, and predicted amino acid sequence. uniprot.orgphysiology.org Phylogenetic analysis, often using tools like ClustalW, helps to understand the evolutionary relationships between DEFB136 and other defensins by comparing their amino acid sequences. physiology.org

Molecular Dynamics Simulations and Structural Modeling

Molecular dynamics (MD) simulations are powerful computational techniques used to study the structure, dynamics, and interactions of peptides like beta-defensins at an atomic level. acs.orgnih.govresearchgate.net These simulations can predict how the peptide folds and interacts with other molecules, such as bacterial membranes. acs.orgnih.govresearchgate.net

For beta-defensins, MD simulations have been used to:

Predict Oligomeric States: Researchers have used MD simulations to predict the formation of dimers and tetramers of human beta-defensin 3 (hBD-3), a related peptide. acs.orgnih.gov These simulations, often initiated from known monomer structures, can reveal how these peptides self-assemble in solution. acs.orgnih.gov

Analyze Membrane Interactions: A key aspect of beta-defensin function is their interaction with and disruption of microbial cell membranes. acs.orgnih.govresearchgate.net MD simulations can model the peptide's behavior as it approaches and inserts into different types of lipid bilayers, providing insights into its antimicrobial mechanism. acs.orgnih.govresearchgate.net

Investigate Structural Stability: The stability of the peptide's structure in different environments (e.g., in water versus in a lipid membrane) can be assessed through MD simulations by calculating parameters like root-mean-squared deviation (RMSD) and root-mean-squared fluctuation (RMSF). acs.orgnih.govresearchgate.net

The CHARMM36 force field is a common choice for these simulations, which are often run using software packages like NAMD or GROMACS. acs.orgresearchhub.comacs.org The starting structures for these simulations can be obtained from protein data banks or predicted using modeling servers. acs.org

In Vitro Cellular and Molecular Biology Techniques

Following computational predictions, in vitro techniques are essential for experimentally validating the function and regulation of this compound.

Cell Culture Models (e.g., Epithelial Cell Lines, Immune Cells)

Cell culture models are indispensable for studying the expression and function of beta-defensins in a controlled environment. Epithelial cells are a primary source of beta-defensins, making them a key cell type for these studies. acs.orgnih.gov

Epithelial Cell Lines: Immortalized human corneal epithelial cells and bronchial epithelial cells are used to study the expression and regulation of beta-defensins. oup.comnih.gov For example, studies have shown that rhinovirus can induce the expression of hBD-2 and hBD-3 in primary bronchial epithelial cells. oup.com Colon epithelial cell lines like Caco-2 and HT-29 are used to investigate the expression of beta-defensins in the gut. aai.org

Immune Cells: To study the immunomodulatory roles of beta-defensins, various immune cells are used. nih.gov For instance, the chemotactic activity of beta-defensins can be assessed by their ability to attract cells like monocytes and dendritic cells. abmgood.commdpi.com

These cell models are used to investigate how stimuli such as bacteria, viruses, or inflammatory cytokines affect beta-defensin gene expression. oup.comnih.gov

Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing)

To quantify the expression of the Defb36 gene, researchers employ sensitive molecular techniques.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This is a widely used method to measure the amount of specific mRNA transcripts. physiology.orgnih.gov Semiquantitative RT-PCR has been used to examine the tissue-specific expression patterns of the entire beta-defensin gene family in the rat, including in the epididymis where many beta-defensins are preferentially expressed. physiology.orgnih.gov

RNA Sequencing (RNA-Seq): This high-throughput technique provides a comprehensive view of the transcriptome, allowing for the discovery of novel transcripts and the analysis of differential gene expression under various conditions. frontiersin.org For example, RNA-seq has been used to analyze the gene expression response of primary epidermal keratinocytes to stimulation by pro-inflammatory cytokines, which are known to induce beta-defensin expression. frontiersin.org

These analyses reveal which tissues express DEFB136 and how its expression is regulated by different physiological and pathological stimuli.

Protein Expression and Purification Techniques

To study the biological activity of this compound, it is necessary to produce the peptide in a pure form.

Recombinant protein expression systems are commonly used for this purpose. A study successfully expressed and purified human this compound (DEFB136) using the IMPACT-TWIN 1 expression system in Escherichia coli. nih.gov This system allows for the production of the peptide, which can then be purified using chromatography techniques. nih.gov

The identity and structural integrity of the purified peptide are confirmed using methods such as:

MALDI-TOF Mass Spectrometry: To verify the correct molecular weight of the purified peptide. nih.gov

Circular Dichroism Spectroscopy: To confirm the secondary structure of the peptide. nih.gov

The purified recombinant DEFB136 has been shown to exhibit a broad spectrum of antimicrobial activity against various pathogens. nih.gov

Interactive Data Table: Research Methodologies for this compound

Methodology Category Specific Technique Application for this compound Studies Key Findings/Insights
In Silico & Bioinformatics Computational Gene DiscoveryIdentifying and annotating the Defb36 gene in genomic databases.Identification of Defb36 in mouse and rat genomes. rcsb.orguniprot.org
Molecular Dynamics (MD)Simulating the structure and interaction of the peptide with membranes.Predicting folding, stability, and oligomerization of related beta-defensins. acs.orgnih.gov
In Vitro Cellular & Molecular Cell Culture ModelsStudying gene expression in response to stimuli in epithelial and immune cells.Demonstrating inducible expression of beta-defensins by pathogens and cytokines. oup.comnih.gov
Gene Expression Analysis (RT-qPCR)Quantifying Defb36 mRNA levels in different tissues and conditions.Revealing tissue-specific and regulated expression patterns. physiology.orgnih.gov
Protein Expression & PurificationProducing pure DEFB136 peptide for functional assays.Successful recombinant expression and purification of bioactive DEFB136. nih.gov

Functional Assays for Antimicrobial Activity

The antimicrobial properties of hBD-1 are evaluated using a variety of functional assays that measure its ability to kill or inhibit the growth of microorganisms. These assays are crucial for understanding the peptide's spectrum of activity and the conditions under which it is most effective.

Commonly employed methods include colony-forming unit (CFU) assays and luminescence-based viability assays. pnas.org In a typical CFU assay, bacteria such as Pseudomonas aeruginosa or Staphylococcus aureus are incubated with varying concentrations of hBD-1. pnas.orgnih.gov After a set incubation period, the mixture is plated on agar, and the number of surviving bacterial colonies is counted to determine the peptide's bactericidal or bacteriostatic efficacy. pnas.org Luminescence assays offer a quantitative alternative, using genetically modified bacteria that produce light, an energy-dependent process linked to viability. A decrease in luminescence upon exposure to hBD-1 indicates a loss of bacterial viability. pnas.org

Research has shown that the antimicrobial activity of hBD-1 is sensitive to environmental conditions, particularly salt concentration. pnas.orgasm.org Studies have demonstrated that the effectiveness of hBD-1 against bacteria like Escherichia coli is diminished at high concentrations of sodium chloride. pnas.orgasm.org Interestingly, the reduced form of hBD-1, where its disulfide bonds are broken, exhibits stronger and broader antimicrobial activity, particularly against Gram-positive bacteria, compared to its oxidized form. plos.org A novel mechanism of action has also been identified where reduced hBD-1 can form net-like structures that entrap bacteria, inhibiting their movement independently of direct killing. plos.org

The following table summarizes findings from antimicrobial assays performed on hBD-1:

Assay TypeTarget OrganismKey FindingsReference
Colony Forming Unit (CFU) AssayP. aeruginosa, S. aureus, E. coliDemonstrated dose-dependent killing; activity is salt-sensitive. pnas.orgnih.govasm.org
Luminescence AssayE. coliQuantitative assessment of bactericidal activity; HBD-2 was ~10-fold more potent than HBD-1. pnas.org
Turbidity Broth AssayE. coliReduced hBD-1 completely inhibited bacterial growth, while oxidized hBD-1 showed limited activity. plos.org
Transmigration AssayVarious bacteriaReduced hBD-1 forms nets that capture bacteria and prevent their migration. plos.org

Chemotaxis and Immune Cell Activation Assays

Beyond its direct antimicrobial functions, hBD-1 plays a significant role in modulating the immune response by acting as a chemoattractant for various immune cells. This function links the innate and adaptive immune systems. nih.govfrontiersin.org

Chemotaxis assays, often performed using modified Boyden chambers or 96-well disposable chemotaxis chambers, are used to quantify the migratory response of immune cells towards hBD-1. asm.org These assays measure the movement of cells like immature dendritic cells, memory T cells, monocytes, and mast cells across a porous membrane towards a concentration gradient of the peptide. nih.govfrontiersin.orgasm.org The results of these assays have shown that hBD-1 can induce the migration of these cells, although its potency can be influenced by factors such as its concentration and the presence of other molecules. frontiersin.orgasm.org For example, the chemotactic effect of hBD-1 on monocytes can be enhanced at higher salt concentrations. asm.org

The activation of immune cells by hBD-1 is another critical area of investigation. It is known that hBD-1 can stimulate mast cells, leading to the release of various mediators. aai.org The interaction of hBD-1 with specific cell surface receptors, such as the chemokine receptor CCR6, is believed to be a key mechanism for its chemotactic and immunomodulatory activities. rcsb.orgaai.org Studies using cells transfected to express CCR6 have helped to map the regions of the hBD-1 protein that are crucial for this interaction. rcsb.org

Key findings from chemotaxis and immune cell activation assays are summarized below:

Assay TypeTarget Cell TypeKey FindingsReference
Chemotaxis Assay (Boyden Chamber/Multi-well)Immature dendritic cells, memory T cells, monocytes, neutrophilshBD-1 induces chemotaxis of various immune cells; effect on monocytes is enhanced by increased salt. frontiersin.orgasm.org
Calcium Mobilization AssayHuman mast cellshBD-1 induces sustained calcium mobilization, indicating cell activation. aai.org
Degranulation AssayHuman mast cellshBD-1 stimulates degranulation, releasing inflammatory mediators. aai.org
Receptor Interaction Assay (CCR6-transfected cells)HEK293 cellsIdentified the N-terminal region of hBD-1 as crucial for CCR6-mediated chemotaxis. rcsb.org

In Vivo Animal Models

Genetically Modified Animal Models (e.g., Gene Deletion Models)

To investigate the in vivo functions of Beta-defensin 1, researchers have developed genetically modified animal models, primarily gene deletion (knockout) mice for the murine ortholog, Defb1. nih.govnih.gov These Defb1-deficient mice are created using gene targeting techniques in embryonic stem cells to disrupt the Defb1 gene. nih.govnih.gov The absence of Defb1 mRNA and protein in these animals is confirmed through methods like Northern blotting and RT-PCR. nih.govplos.org

Studies using these knockout mice have provided valuable insights into the physiological roles of mBD-1. For instance, Defb1-deficient mice have shown an increased incidence of spontaneous bacteriuria, particularly with Staphylococcus species, suggesting a protective role for mBD-1 in the urinary tract. nih.govplos.org However, some studies have reported that the absence of mBD-1 does not significantly impact the clearance of certain pathogens, such as uropathogenic E. coli or S. aureus from the lungs, which may be due to functional redundancy with other antimicrobial peptides. nih.govplos.orgmdpi.com In a murine model of oral Candida albicans infection, mBD-1 deficient mice exhibited a higher fungal burden and reduced neutrophil infiltration in the early stages of infection. mdpi.com

Infection and Inflammation Models in Animal Systems

Infection and inflammation models in animals are instrumental in understanding the contribution of Beta-defensin 1 to host defense in a physiological context. These models involve challenging animals, including genetically modified ones, with specific pathogens or inflammatory stimuli.

One such model is the human intestinal xenograft system, where human fetal intestinal tissue is implanted into immunodeficient (SCID) mice. aai.org These xenografts can then be infected with pathogens like an attenuated strain of Salmonella typhi to study the regulation and expression of hBD-1 in response to infection. aai.org In murine models of pulmonary infection, the clearance of bacteria such as Haemophilus influenzae has been studied in both wild-type and Defb1-deficient mice. nih.gov Results from these studies have shown a delayed clearance of H. influenzae in the absence of mBD-1, indicating its role in pulmonary innate immunity. nih.gov However, the inflammatory cell response to the infection was not significantly different, suggesting that mBD-1's primary role in this context is antimicrobial rather than chemoattractant. nih.gov

In a model of urinary tract infection, an in vivo study demonstrated that mBD-1 helped prevent spontaneous infection against inoculations of up to 10^6 CFU of E. coli. researchgate.net Furthermore, in a model of tracheal infection with Bordetella bronchiseptica, the interplay between different beta-defensins was investigated, highlighting the potential for cooperative action among these peptides in airway defense. mdpi.com

Biophysical Characterization Techniques (focused on structure-function)

Understanding the relationship between the structure and function of hBD-1 requires a range of biophysical characterization techniques. These methods provide detailed information about the peptide's three-dimensional structure, its state of aggregation, and its interactions with model membranes.

Techniques such as NMR diffusion spectroscopy and dynamic and static light scattering have been used to investigate the multimeric state of hBD-1 in solution. rcsb.org These studies have consistently shown that, unlike hBD-3 which forms dimers, hBD-1 exists as a monomer. rcsb.org Circular dichroism spectroscopy can be used to analyze the secondary structure of the peptide, which is predominantly composed of β-sheets. spandidos-publications.com Additionally, computational methods like molecular dynamics simulations are used to model the interactions between hBD-1 and bacterial membranes at an atomic level, providing insights into the initial binding events driven by electrostatic interactions. mdpi.com

Proteomics Approaches for Identification and Quantification

Proteomics offers powerful tools for the identification, quantification, and characterization of hBD-1 in complex biological samples such as urine, plasma, and tissue extracts. nih.govnih.gov These approaches are essential for discovering different isoforms of the peptide and for studying its expression levels under various physiological and pathological conditions.

Mass spectrometry (MS) is a cornerstone of proteomics-based analysis of hBD-1. Techniques like Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF-MS) have been used to identify different variants of hBD-1 in urine. nih.gov One study utilized SELDI-TOF-MS to identify a 41 amino acid variant of hBD-1 as a potential biomarker. nih.gov A novel technique designed to detect cationic peptides in urine has also been used to recover multiple forms of hBD-1, ranging in length from 36 to 47 amino acid residues, which differ by N-terminal truncations. nih.gov

For quantification, targeted proteomics methods such as the selected reaction monitoring (SRM)-based assay have been developed. researchgate.net These highly sensitive and specific assays allow for the absolute or relative quantification of hBD-1 in various biological fluids. researchgate.net Enzyme-linked immunosorbent assays (ELISAs) are another common method for quantifying hBD-1 levels in samples like saliva and other body fluids. mybiosource.com

Table of Compound Names

Compound Name
Beta-defensin 1
Beta-defensin 2
Beta-defensin 3
Beta-defensin 4
This compound
DEFB1
DEFB136
Tracheal antimicrobial peptide (TAP)
Cathelin-related antimicrobial peptide (CRAMP)
Interleukin-1β (IL-1β)
Interleukin-1α (IL-1α)
Interleukin-2 (IL-2)
Interleukin-4 (IL-4)
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Interleukin-10 (IL-10)
Interleukin-17 (IL-17)
Interleukin-31 (IL-31)
Tumor necrosis factor-α (TNF-α)
Interferon-γ (IFN-γ)
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
Chemokine (C-C motif) ligand 2 (CCL2)
Lipopolysaccharide (LPS)
Sodium chloride (NaCl)
Lysozyme
Lactoferrin
Histamine
Nerve growth factor (NGF)
Prostaglandin E2 (PGE2)
Leukotriene C4
Substance P

Future Research Directions and Therapeutic Potential of Beta Defensin 1 Defb1

Unresolved Questions Regarding DEFB1 Biological Roles and Mechanisms

Despite being the first human beta-defensin discovered, many questions about DEFB1's full range of biological activities and mechanisms remain. genecards.orgpnas.org Its antimicrobial action is complex; initially thought to be weak, it's now known that its activity is significantly enhanced in a reduced state, which allows it to form net-like structures that trap and neutralize bacteria, a mechanism distinct from direct killing. nih.govplos.org The precise physiological conditions and cellular factors, such as the enzyme thioredoxin, that govern this redox-dependent activation in different tissues are still being investigated. pdgi.or.id

Furthermore, the dual nature of DEFB1's role in cancer is a major area of unresolved inquiry. While some studies identify it as a tumor suppressor, particularly in prostate and colon cancer, others link its high expression to a poor prognosis in cancers like lung and pancreatic adenocarcinoma. nih.govnih.govresearchgate.netascopubs.org The molecular switches that dictate these opposing functions are not well understood. There is still an unresolved question regarding how DEFB1 might be involved in the development of various tumors through shared molecular mechanisms. nih.govresearchgate.net

Finally, the full spectrum of its immunomodulatory activities is yet to be defined. While it is known to act as a chemoattractant for immune cells like immature dendritic cells and memory T-cells via the CCR6 receptor, its broader influence on the adaptive immune response, inflammation, and autoimmune diseases like vitiligo and lupus requires deeper exploration. uniprot.orgnih.govanaisdedermatologia.org.br

Elucidating Novel Functions and Interactions in Complex Biological Systems

Recent discoveries have expanded the known functions of DEFB1 beyond its traditional role. One novel function is its ability to signal for the formation of Neutrophil Extracellular Traps (NETs). nih.govnih.gov Research has shown that DEFB1, found to be expressed in human platelets, can induce neutrophils to release these web-like structures of DNA to capture and kill pathogens. nih.govnih.govplos.org This finding links DEFB1 to a critical process in the innate immune response to severe bacterial infections.

Another emerging area is the role of DEFB1 in regulating the host microbiota. researchgate.net Its constitutive expression in mucosal linings suggests it plays a part in maintaining a balanced microbial community, but the specifics of this homeostatic function are largely unknown. plos.org For instance, downregulation of DEFB1 has been observed in inflammatory bowel disease (IBD), suggesting its loss could contribute to the disease's pathology. plos.org

The interaction of DEFB1 with various cell types and molecular pathways is also a focus of new research. Pan-cancer analyses have begun to map the correlation between DEFB1 expression and immune cell infiltration, such as cancer-associated fibroblasts and neutrophils, in the tumor microenvironment. nih.govresearchgate.net Understanding these complex interactions is crucial for clarifying its role in both health and a wide range of diseases, from infections and cancers to male infertility and neurological conditions. researchgate.netunesp.br

Potential for Development of DEFB1-Inspired Bioactive Agents

The unique properties of DEFB1 make it an attractive template for developing new therapeutic agents. rcsb.org Its broad-spectrum antimicrobial activity, coupled with its immunomodulatory functions, offers a dual approach to fighting infections. immunopathol.com Researchers are exploring the development of synthetic peptide analogs inspired by DEFB1's structure. The goal is to create molecules with enhanced, salt-resistant antimicrobial potency and stability, which could overcome the limitations of natural defensins whose activity can be inhibited by physiological salt concentrations. pnas.orgresearchgate.net

These engineered peptides could be designed to be more effective than the native molecule. For example, by analyzing the structure-function relationship of DEFB1 mutants, it's possible to identify specific amino acid residues critical for antimicrobial versus chemotactic activity. rcsb.org This knowledge could be used to design peptides that are highly microbicidal but have minimal inflammatory effects, or vice-versa, depending on the therapeutic need. Such bioactive agents could be applied as novel antibiotics to combat drug-resistant bacteria or as immunomodulators to enhance vaccine efficacy or regulate inflammation. immunopathol.comucsd.edu

Strategies for Modulating Endogenous DEFB1 Activity for Therapeutic Benefit

Beyond developing synthetic agents, another promising therapeutic strategy involves modulating the body's own production and activity of DEFB1. ucsd.edu Research has identified several natural and synthetic compounds that can induce or enhance the expression of the DEFB1 gene.

These "defensin-inducers" include:

Nutritional Components: Certain amino acids like arginine and isoleucine, as well as glucose, have been shown to increase DEFB1 transcription. mdpi.comnih.gov

Microbial Products and Metabolites: Short-chain fatty acids such as butyrate, a product of gut bacteria, can upregulate DEFB1 expression, suggesting that dietary interventions or probiotics could be used to boost this defense mechanism. mdpi.com

Vitamins and Plant Extracts: Vitamin D and plant-derived compounds like epigallocatechin-3-gallate (EGCG) from green tea have also been identified as potential modulators. nih.gov

Physical Methods: Ultraviolet (UVC) radiation has been found to induce DEFB1 transcription in skin cells. nih.gov

These findings open the door to therapies aimed at strengthening the innate immune barrier at mucosal surfaces. frontiersin.org For example, topical treatments containing these inducers could be developed to prevent or treat skin infections, or oral supplements could be used to enhance gut or oral health. pdgi.or.idmdpi.com Understanding the signaling pathways involved, such as the MAPK and mTOR pathways, is critical for developing targeted and effective strategies to harness the therapeutic potential of endogenous DEFB1. nih.gov

Q & A

Q. What experimental methodologies are recommended for structural characterization of Beta-Defensin 36?

this compound (BD-36) requires advanced biophysical techniques for structural analysis. Utilize X-ray crystallography or NMR spectroscopy to resolve its tertiary structure, focusing on disulfide bond arrangements and solvent accessibility . For preliminary studies, circular dichroism (CD) spectroscopy can confirm secondary structure elements like β-sheets. Ensure proper sample purification (e.g., HPLC) and validate homogeneity via SDS-PAGE.

Technique Application Limitations
X-ray crystallographyHigh-resolution 3D structureRequires high-quality crystals
NMR spectroscopyDynamic structural insightsLimited to small proteins (<30 kDa)
CD spectroscopySecondary structure confirmationLow resolution

Q. How can researchers optimize in vitro assays to study BD-36’s antimicrobial activity?

Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-negative/positive bacteria. Include controls for pH and salt sensitivity, as defensins are often cation-dependent . Pair with time-kill kinetics to assess bactericidal dynamics. For eukaryotic cells (e.g., fungal pathogens), employ fluorescent viability dyes (e.g., propidium iodide) to quantify membrane disruption .

Q. What criteria should guide the selection of animal models for BD-36 functional studies?

Prioritize models with conserved immune pathways, such as murine infection models (e.g., Klebsiella pneumoniae sepsis). Ensure ethical compliance (IACUC protocols) and validate BD-36 delivery methods (intravenous vs. mucosal) to mimic physiological conditions . Track biomarkers like IL-6 or TNF-α to correlate BD-36 activity with inflammatory responses .

Advanced Research Questions

Q. How can contradictory findings about BD-36’s role in cancer progression be resolved?

Conflicting reports (e.g., pro-apoptotic vs. tumor-promoting effects) may stem from context-dependent signaling. Design studies comparing BD-36’s activity across cancer cell lines with varying receptor profiles (e.g., CCR6 expression). Use single-cell RNA sequencing to identify microenvironmental factors influencing BD-36 interactions . Apply Bayesian statistical models to quantify uncertainty in dose-response relationships .

Q. What strategies address discrepancies in BD-36’s immunomodulatory effects across in vitro and in vivo studies?

In vitro models often lack immune cell crosstalk. Integrate 3D co-culture systems (e.g., organoids with macrophages) or ex vivo human tissue explants to bridge this gap . For in vivo work, use conditional knockout models (e.g., BD-36⁻/⁻ mice) to isolate its role from compensatory defensins. Validate findings with multiplex cytokine arrays and spatial transcriptomics .

Q. How can multi-omics approaches elucidate BD-36’s dual role in innate immunity and tissue repair?

Combine proteomics (LC-MS/MS) to map BD-36 binding partners (e.g., TLR4) with ATAC-seq to assess chromatin remodeling in epithelial cells post-exposure . Leverage machine learning (e.g., Random Forest) to predict BD-36’s tissue-specific signaling nodes from transcriptomic datasets .

Methodological Considerations

Q. What statistical frameworks are robust for analyzing BD-36’s dose-dependent effects in heterogenous cell populations?

Use mixed-effects models to account for inter-cell variability in response curves. Pair with bootstrapping to estimate confidence intervals for EC₅₀ values. For high-throughput screens (e.g., CRISPR libraries), apply Benjamini-Hochberg correction to minimize false discovery rates .

Q. How can researchers ensure reproducibility in BD-36 studies amid batch-to-batch variability?

Standardize recombinant BD-36 production using HEK293 expression systems with endotoxin-free purification . Include inter-laboratory validation via blinded sample exchanges. Publish raw data (e.g., SPR sensorgrams, RNA-seq FASTQ files) in repositories like Zenodo or GEO .

Ethical and Reporting Standards

Q. What ethical safeguards are critical for clinical BD-36 studies involving human samples?

Obtain informed consent for biobanking and specify usage limits in IRB protocols . Anonymize data using unique identifiers and store in HIPAA-compliant databases. Disclose conflicts of interest (e.g., patent filings) per ICMJE guidelines .

Q. How should researchers navigate conflicting intellectual property claims when publishing BD-36 findings?

Conduct a freedom-to-operate analysis prior to publication if BD-36 is patented (e.g., therapeutic formulations). Collaborate with institutional TTOs to negotiate licensing agreements. Cite prior art transparently to avoid litigation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.